molecular formula C18H22O6 B1235370 1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene CAS No. 14262-07-8

1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene

Cat. No. B1235370
CAS RN: 14262-07-8
M. Wt: 334.4 g/mol
InChI Key: PKTVMNKLPFVXBH-UHFFFAOYSA-N
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Description

1,3,5-trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene is a member of biphenyls.

Scientific Research Applications

Supramolecular Assembly

1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene has been utilized in the construction of unique supramolecular structures. For instance, a study demonstrated the layer-by-layer assembly of supramolecular hexagonal blocks, comprising 2,4,6-trimethoxy-1,3,5-triazine and 1,3,5-tris(p-hydoxyphenyl)benzene. These assemblies interact through various CH–π and π–π stacking interactions, highlighting the compound's role in intricate molecular constructions (Naseer & Hameed, 2012).

Spectroscopy and Conductivity

The compound has been synthesized and studied for its spectroscopy, conductivity, and solubility characteristics. For example, research into 2,5-Dimethoxy-1,4-bis[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene explored these properties, providing insights into the molecular structure and dynamics of the isomers (Jacobs et al., 1993).

Chemical Synthesis

1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene plays a significant role in chemical synthesis. For instance, a unique sodium dithionite initiated reaction with 1,3,5-trimethoxy-benzene led to the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. This study demonstrates the compound's utility in producing novel chemical structures (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Influence on Crystal Packing

The compound significantly influences crystal packing due to its structure. Research shows that the crystal packing of certain structures is determined by weak −OCH3−π interactions, which change with the structure and length of the side chains. This finding is crucial for understanding the crystallization process of various compounds (Velde et al., 2004).

Electrochemical Properties

1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene is also relevant in the study of electrochemical properties. Novel 1,3,5-tris(oligothienyl)benzenes, synthesized via trimerization reactions involving this compound, have shown unique electrochemical behaviors and are instrumental in developing conducting polymers (Chérioux & Guyard, 2001).

High Surface Area Frameworks

The compound contributes to the formation of intricate and stable frameworks with high surface area. A study illustrated that 1,3,5-Tris(4-carboxyphenyl)benzene, related in structure, assembles into a polycatenated assembly of hexagonal nets, offering insights into the design of porous materials (Zentner et al., 2015).

Spectral Studies

This compound has been a subject of spectral studies in various phases, providing valuable information about molecular symmetry and electronic transitions. One study specifically highlighted its absorption spectra in solid phase and rigid glass media at 77 K (Chakravorti, Sarkar, & Banerjee, 1979).

properties

CAS RN

14262-07-8

Product Name

1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

1,3,5-trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene

InChI

InChI=1S/C18H22O6/c1-19-11-7-13(21-3)17(14(8-11)22-4)18-15(23-5)9-12(20-2)10-16(18)24-6/h7-10H,1-6H3

InChI Key

PKTVMNKLPFVXBH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 6 (7.0 g, 0.024 mol) and copper powder (2.0 g, 0.03 1 mol) were mixed thoroughly and transferred to a heavy wall, pressure vessel. The vessel was placed into a sand-bath at the initial temperature of 120° C. Once the vessel was secured, the temperature of the bath was raised to 235° C. in 15 min and kept at 235° C. for 1 h. The vessel was allowed to cool and the contents removed and powdered. The product was extracted with methanol for 18 h in a soxhlet. The resultant solution was concentrated in vacuo. Purification of the crude reaction mixture via column chromatography (1:5 ethyl acetate/hexane) yielded 7 (3.1 g, 78%) as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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